Cinnamylamine hydrochloride
Overview
Description
Cinnamylamine hydrochloride is an aromatic amine compound derived from cinnamylamine. It is characterized by the presence of a phenyl group attached to an amino group via a three-carbon chain. This compound is of significant interest due to its applications in the synthesis of biologically active molecules, including drugs and energetic materials.
Mechanism of Action
Target of Action
Cinnamylamine hydrochloride is an aromatic compound derived from L-phenylalanine . The primary target of this compound is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme plays a crucial role in the conversion of cinnamaldehyde to cinnamylamine .
Mode of Action
The interaction between this compound and its target, Cv-ωTA, results in the conversion of cinnamaldehyde to cinnamylamine . This conversion is a key step in the biosynthesis of cinnamylamine .
Biochemical Pathways
The biosynthesis of cinnamylamine involves several steps. First, cinnamic acid is converted to cinnamaldehyde by the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli . Then, the cinnamaldehyde is converted to cinnamylamine by the ω-aminotransferase Cv-ωTA . This process is part of a larger metabolic pathway involving the conversion of L-phenylalanine to various aromatic compounds .
Pharmacokinetics
coli has been optimized to increase the yield of cinnamylamine to 523.15 mg/L . This suggests that the bioavailability of this compound could be influenced by factors such as the supply of substrates and cofactors, PLP and NADPH, in the fermentation process .
Result of Action
The result of the action of this compound is the production of cinnamylamine, a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects . It is also an essential precursor for energetic compounds that can synthesize energetic materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the yield of cinnamylamine in engineered E. coli was increased by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation process . This suggests that the action, efficacy, and stability of this compound can be influenced by the conditions of the fermentation process .
Biochemical Analysis
Biochemical Properties
Cinnamylamine Hydrochloride plays a crucial role in the synthesis of aromatic primary amines (APAs), which are key intermediates in the chemical industry with numerous applications . It interacts with carboxylic acid reductase from Neurospora crassa (ncCAR) and ω-transaminase from Ochrobactrum anthropi (OATA) during biocatalytic synthesis .
Cellular Effects
The accumulation of toxic intermediates (aromatic aldehydes) during the biocatalytic synthesis of this compound affects the yields of APAs due to metabolic imbalance . The genes related to stress and detoxification are upregulated with the overexpression of resistance gene marA, which reduces the NADPH level in E. coli .
Molecular Mechanism
This compound exerts its effects at the molecular level through the catalytic action of NADPH-dependent ncCAR and OATA . The knockout of the transcription factor arcA increases the fluxes of NADPH and ATP in E. coli, while the rate of pyruvate metabolism is accelerated .
Temporal Effects in Laboratory Settings
In laboratory settings, the cinnamylamine yield of the best metabolically engineered strain S020 was increased to 90% (9 mM, 1.2 g/L), and the accumulation of cinnamaldehyde was below 0.9 mM . This work reported the highest production of this compound by biocatalytic synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathways of APAs, catalyzed by ncCAR and OATA . The knockout of arcA and the overexpression of marA regulate the catalytic rate of NADPH-dependent ncCAR .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamylamine hydrochloride can be synthesized through various methods. One common approach involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum. This enzyme catalyzes the stereoselective amination of cinnamaldehyde to cinnamylamine. The reaction conditions typically involve the use of pyridoxal phosphate (PLP) and nicotinamide adenine dinucleotide phosphate (NADPH) as cofactors .
Industrial Production Methods: In industrial settings, this compound can be produced through a combinatorial metabolic engineering strategy. This involves the use of engineered Escherichia coli strains with reduced aromatic aldehyde reduction capabilities. The carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from Escherichia coli are employed to convert cinnamic acid to cinnamaldehyde, which is then converted to cinnamylamine .
Chemical Reactions Analysis
Types of Reactions: Cinnamylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamaldehyde.
Reduction: It can be reduced to form cinnamyl alcohol.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products:
Oxidation: Cinnamaldehyde
Reduction: Cinnamyl alcohol
Substitution: Various substituted cinnamylamine derivatives
Scientific Research Applications
Cinnamylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with antibacterial, antiviral, and anticancer properties.
Medicine: It is used in the development of drugs, such as antifungal agents and analgesics.
Industry: It is employed in the production of energetic materials and polymers.
Comparison with Similar Compounds
Phenethylamine: Similar structure but lacks the phenyl group attached to the amino group via a three-carbon chain.
Benzylamine: Contains a benzyl group instead of a cinnamyl group.
Cinnamaldehyde: The aldehyde form of cinnamylamine.
Uniqueness: Cinnamylamine hydrochloride is unique due to its ability to undergo a wide range of chemical reactions and its applications in the synthesis of biologically active molecules. Its structure allows for the formation of various derivatives, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
3-phenylprop-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVYCBQGSIGEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5586-89-0 | |
Record name | 2-Propen-1-amine, 3-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5586-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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